3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15852889
InChI: InChI=1S/C10H16N4O2S/c1-13-4-6-14(7-5-13)17(15,16)10-8-12-3-2-9(10)11/h2-3,8H,4-7H2,1H3,(H2,11,12)
SMILES:
Molecular Formula: C10H16N4O2S
Molecular Weight: 256.33 g/mol

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine

CAS No.:

Cat. No.: VC15852889

Molecular Formula: C10H16N4O2S

Molecular Weight: 256.33 g/mol

* For research use only. Not for human or veterinary use.

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine -

Specification

Molecular Formula C10H16N4O2S
Molecular Weight 256.33 g/mol
IUPAC Name 3-(4-methylpiperazin-1-yl)sulfonylpyridin-4-amine
Standard InChI InChI=1S/C10H16N4O2S/c1-13-4-6-14(7-5-13)17(15,16)10-8-12-3-2-9(10)11/h2-3,8H,4-7H2,1H3,(H2,11,12)
Standard InChI Key OMDBOBBKOIETMA-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 3-position with a sulfonamide group (-SO₂-NH-) connected to a 4-methylpiperazine moiety. At the 4-position of the pyridine ring, an amine (-NH₂) group is present. This arrangement creates a planar pyridine core with a flexible piperazine side chain, enabling interactions with biological targets through hydrogen bonding, π-π stacking, and electrostatic forces.

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₆N₄O₂S
Molecular Weight256.33 g/mol
Hydrogen Bond Donors2 (NH₂ and NH in piperazine)
Hydrogen Bond Acceptors5 (SO₂, pyridine N, piperazine N)
Rotatable Bonds3 (sulfonamide and piperazine)
Topological Polar Surface Area104 Ų

The sulfonamide bridge enhances metabolic stability compared to simpler amines, while the 4-methylpiperazine group contributes to solubility in both aqueous and lipid environments.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine typically involves a multi-step sequence starting from commercially available precursors:

  • Sulfonation of Pyridine:
    Pyridine-4-amine is reacted with a sulfonating agent (e.g., chlorosulfonic acid) to yield pyridine-4-amine-3-sulfonyl chloride.

  • Piperazine Coupling:
    The sulfonyl chloride intermediate undergoes nucleophilic substitution with 4-methylpiperazine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.

  • Purification:
    Crude product is purified via column chromatography or recrystallization to achieve >95% purity.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Chlorosulfonic acid, 0°C, 2 hr65%
24-Methylpiperazine, Et₃N, DCM, 25°C78%

Reaction temperatures above 30°C risk decomposition of the sulfonyl chloride intermediate, necessitating strict thermal control.

Biological Activity and Mechanistic Insights

Hypothesized Targets

While direct studies on 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine are sparse, structurally related sulfonylpyridines exhibit activity against:

  • Kinases: Analogous compounds inhibit cyclin-dependent kinases (CDKs) by competing with ATP binding. For example, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives show nanomolar affinity for CDK4/6 .

  • G Protein-Coupled Receptors (GPCRs): Piperazine-containing sulfonamides often target opioid or serotonin receptors .

Table 3: Comparative Activity of Analogous Compounds

CompoundTargetIC₅₀/KᵢCell Model
JDTic-like piperazine κ Opioid Receptor2.1 nMGTPγS binding
CDK4/6 Inhibitor CDK41 nMMV4-11 leukemia

The 4-methylpiperazine moiety in 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine may facilitate membrane permeability and target engagement, similar to these analogs .

Research Gaps and Future Directions

  • Target Identification: Profiling against kinase and GPCR panels is needed to identify primary targets.

  • ADME Studies: Pharmacokinetic properties (absorption, distribution, metabolism, excretion) remain uncharacterized.

  • Derivatization: Introducing substituents to the pyridine or piperazine rings may optimize potency and selectivity.

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